Methysergide Acts as a 5-HT2B Antagonist, Whereas Its Primary Active Metabolite Methylergometrine Is a Potent 5-HT2B Agonist
Methysergide and its primary metabolite methylergometrine exhibit opposite functional activities at the 5-HT2B receptor. Methysergide acts as an antagonist at 5-HT2B receptors, whereas methylergometrine is a potent agonist at the same receptor. [1] This functional divergence is clinically significant because 5-HT2B agonism is mechanistically linked to cardiac valvulopathy and fibrotic complications. [2] The parent compound's antagonist profile at 5-HT2B therefore represents a more favorable safety signal relative to direct methylergometrine administration, although the in vivo conversion to the agonist metabolite limits this advantage with chronic use. [3]
| Evidence Dimension | Functional activity at human recombinant 5-HT2B receptor |
|---|---|
| Target Compound Data | Antagonist |
| Comparator Or Baseline | Methylergometrine: Potent agonist |
| Quantified Difference | Opposite functional activities (antagonist vs. agonist) |
| Conditions | Human recombinant G-protein coupled receptors; functional assays (Euroscreen laboratory); concentration range 0.01–20,000 nM |
Why This Matters
Investigators studying 5-HT2B-mediated fibrosis must use the parent compound methysergide rather than its metabolite methylergometrine to achieve receptor antagonism.
- [1] Borland S, Guzman M, Fishman D, Armer T. Novel Receptor Activity Mapping of Methysergide and its Metabolite, Methylergometrine, Provides a Mechanistic Rationale for both the Clinically Observed Efficacy and Risk of Fibrosis in Patients with Migraine (4350). Neurology. 2021 Apr 13;96(15_supplement):4350. View Source
- [2] MAP Pharmaceuticals, Inc. Novel Methysergide Derivatives. US Patent Application 2014/0171429 A1, 2014 Jun 26. View Source
- [3] Müller-Schweinitzer E, Tapparelli C. Methylergometrine, an active metabolite of methysergide. Cephalalgia. 1986 Mar;6(1):35-41. doi:10.1046/j.1468-2982.1986.0601035.x. PMID: 3698092. View Source
